
2-Amino-4-methylpyridine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methylpyridine-3-carbothioamide is a chemical compound with the CAS Number: 1505181-01-0. It has a molecular weight of 167.23 . It is a powder form substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9N3S/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3, (H2,8,10)(H2,9,11) .Physical and Chemical Properties Analysis
This compound is a powder form substance stored at room temperature . It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons, and freely soluble in coal tar bases and lower alcohols .科学的研究の応用
Antimicrobial Activity
Research into 2-Amino-4-methylpyridine-3-carbothioamide derivatives has shown considerable antimicrobial activity against specific bacteria and fungi. For instance, compounds synthesized from this chemical have demonstrated significant inhibition against S. lutea, M. lutea, S. aureus, and the yeast Candida albicans. This suggests potential for developing new antimicrobial agents based on these compounds (Abu-Youssef et al., 2010).
Catalysis and Synthesis
In organic synthesis, derivatives of this compound are utilized as ligands in catalytic processes, leading to the formation of complex structures with potential biological importance. One study discussed the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, showcasing the role of these compounds in facilitating carbon monoxide insertions, which are crucial for synthesizing compounds of biological relevance (Takács et al., 2007).
Anticancer Research
The compound's derivatives have been investigated for their anticancer activity, particularly in terms of their interaction with DNA and their ability to inhibit the growth of certain human carcinoma cell lines. This indicates its potential application in the development of new anticancer drugs (Srishailam et al., 2021).
Molecular Structure Analysis
Detailed studies on the molecular structure, spectroscopic analysis, and theoretical calculations of this compound derivatives have been conducted. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for designing drugs with specific biological activities (Muthu et al., 2012).
Neuroprotective Drugs
The compound's derivatives have shown promise in neuroprotection. Specific agonists related to the chemical structure of this compound have been identified to protect neurons against excitotoxic degeneration, offering a pathway for developing neuroprotective drugs (Battaglia et al., 1998).
Safety and Hazards
The safety information for 2-Amino-4-methylpyridine-3-carbothioamide indicates that it is potentially harmful if swallowed, and it may cause skin and eye irritation . The precautionary statements suggest avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
作用機序
Mode of Action
It is known that the compound has been used in the synthesis of organic nonlinear optical (nlo) single crystals . These crystals have applications in optoelectronics, suggesting that the compound may interact with its targets to influence electronic polarization responses .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known that the compound has been used in the synthesis of organic nlo single crystals, which have applications in optoelectronics .
Action Environment
It is known that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
特性
IUPAC Name |
2-amino-4-methylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHHRWLVFPVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505181-01-0 |
Source


|
| Record name | 2-amino-4-methylpyridine-3-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
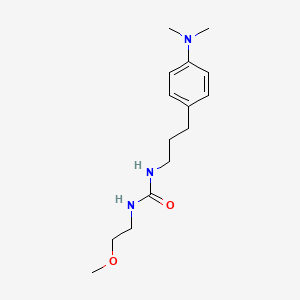
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)
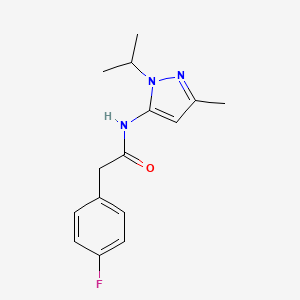
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2825208.png)
![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)

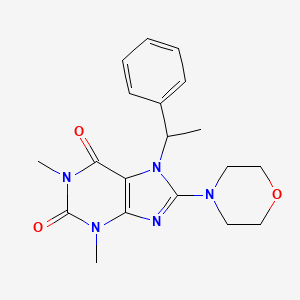

![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)
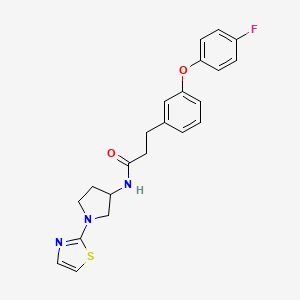
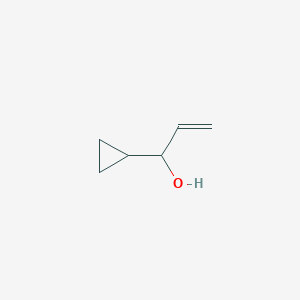
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)
![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)
